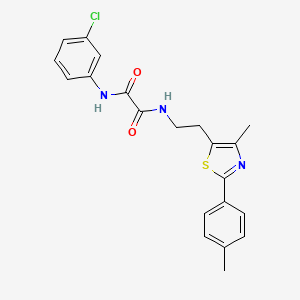
N1-(3-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide, also known as CTET, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antiviral and Cytotoxic Activities
Compounds with structural features similar to N1-(3-chlorophenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide have been synthesized and evaluated for their antiviral and cytotoxic activities. For instance, derivatives incorporating pyrazole and isoxazole moieties have shown significant activity against Herpes simplex virus type-1 (HSV-1), indicating potential for antiviral drug development (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Anti-Tumor Agents
Another area of interest is the synthesis of compounds with potential anti-tumor properties. Bis-pyrazolyl-thiazoles incorporating the thiophene moiety, for example, have been synthesized and shown promising activity against hepatocellular carcinoma cell lines, suggesting the relevance of thiazole derivatives in cancer research (Gomha, Edrees, & Altalbawy, 2016).
Optical and Material Applications
The incorporation of thiazolyl and related heterocyclic moieties into polymers has been explored for their optical properties, leading to materials suitable for photonic devices. This research underscores the potential of such compounds in the development of new materials with specialized functions (Manjunatha et al., 2009).
Antimicrobial Agents
Compounds featuring chlorophenyl and thiazole groups have also been evaluated for their antimicrobial properties, further highlighting the versatility of these structures in the development of new pharmaceuticals (Dawane et al., 2010).
Propiedades
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-13-6-8-15(9-7-13)21-24-14(2)18(28-21)10-11-23-19(26)20(27)25-17-5-3-4-16(22)12-17/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNKEFUWMNWFFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

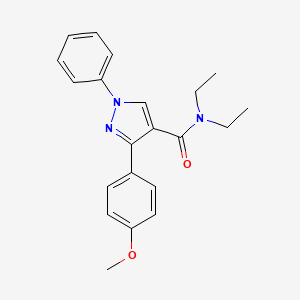
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrrole-2-carboxamide](/img/structure/B2648121.png)
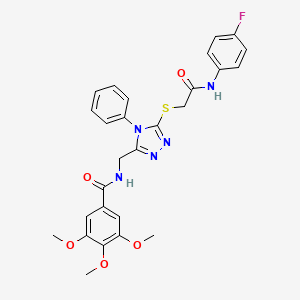
![[2-[3-(furan-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2648124.png)
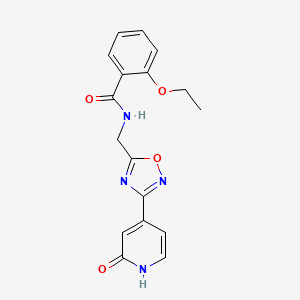

![5-Oxa-8-azaspiro[3.5]nonane-6-carboxylic acid;hydrochloride](/img/structure/B2648127.png)

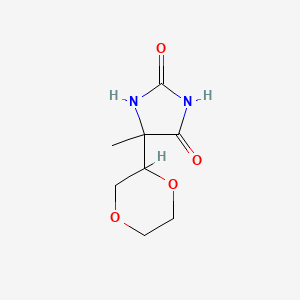
![2-Chloro-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)acetamide](/img/structure/B2648130.png)
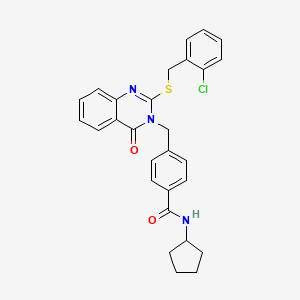
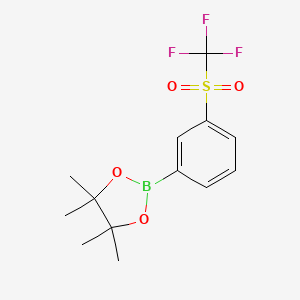
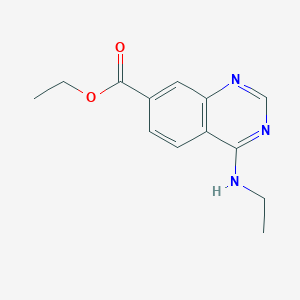
![1-(3-Ethyl-1,2-oxazol-5-yl)-N-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]methanamine;hydrochloride](/img/structure/B2648141.png)